molecular formula C15H15NO3S B1364586 Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate CAS No. 438199-49-6

Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate

Cat. No. B1364586
CAS RN: 438199-49-6
M. Wt: 289.4 g/mol
InChI Key: RITWADYAQOVYSI-UHFFFAOYSA-N
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Description

“Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate” is a synthetic compound with the CAS Number: 438199-49-6 . It has a molecular weight of 289.36 and its IUPAC name is the same as the common name .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H15NO3S/c1-18-9-4-5-10-8(7-9)3-6-11-12(10)13(14(16)20-11)15(17)19-2/h4-5,7H,3,6,16H2,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is room temperature .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this molecule is used to synthesize compounds with potential therapeutic effects. Its thiophene ring is a common motif in drugs that target central nervous system disorders and inflammatory diseases. Researchers can modify the amino and methoxy groups to fine-tune the biological activity of the synthesized drugs .

Material Science

Thiophene derivatives are known for their conductive properties, making them suitable for creating organic semiconductors. Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate can be polymerized or copolymerized to form conductive polymers used in solar cells, OLEDs, and FETs .

Catalysis

The compound can act as a ligand for transition metal catalysts. By coordinating with metals like palladium or nickel, it can facilitate various catalytic processes, including cross-coupling reactions crucial for constructing complex organic molecules .

Agrochemical Research

Thiophene derivatives are explored for their potential use in agrochemicals. They can be designed to function as herbicides, insecticides, or fungicides. The specific structure of Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate allows for the synthesis of compounds that target specific pests or plant pathogens .

Fluorescent Probes

Due to its aromatic system, this compound can be used to create fluorescent probes. These probes are valuable in bioimaging and diagnostics, helping scientists visualize biological processes in real-time. Modifications to the core structure can lead to changes in fluorescence emission, enabling the tracking of various cellular components .

Environmental Science

Researchers use thiophene derivatives to remove pollutants from the environment. They can be incorporated into sensors that detect harmful substances or used in materials that absorb and break down pollutants through photocatalysis .

Nanotechnology

The compound’s molecular structure is suitable for the synthesis of nanomaterials. It can be used to create nanoparticles with specific properties, such as enhanced conductivity or reactivity, which are applicable in electronics, catalysis, and medicine .

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

methyl 2-amino-7-methoxy-4,5-dihydrobenzo[e][1]benzothiole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-18-9-4-5-10-8(7-9)3-6-11-12(10)13(14(16)20-11)15(17)19-2/h4-5,7H,3,6,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITWADYAQOVYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CC2)SC(=C3C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395443
Record name methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate

CAS RN

438199-49-6
Record name methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate
Reactant of Route 2
Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate
Reactant of Route 3
Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate
Reactant of Route 4
Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate
Reactant of Route 5
Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate
Reactant of Route 6
Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate

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